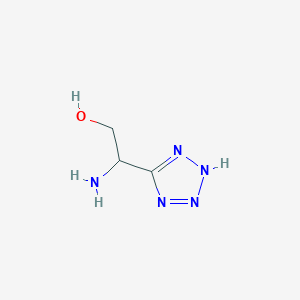

2-Amino-2-(1H-tetrazol-5-yl)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(2H-tetrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5O/c4-2(1-9)3-5-7-8-6-3/h2,9H,1,4H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXTYQPPBQLAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1=NNN=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-tetrazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-Amino-2-(1H-tetrazol-5-yl)ethanol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological importance of both the amino alcohol and tetrazole moieties. The tetrazole ring, in particular, is a well-recognized bioisostere of the carboxylic acid group, found in numerous FDA-approved drugs.

While a specific, detailed experimental protocol and full characterization data for this compound are not extensively documented in publicly available literature, this guide outlines a plausible synthetic pathway based on established chemical transformations for analogous structures. Furthermore, it details the expected characterization methods and data, providing a solid foundation for researchers aiming to synthesize and study this compound.

Plausible Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from a suitable nitrile precursor, followed by the formation of the tetrazole ring and subsequent reduction. This multi-step synthesis is illustrated in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established methodologies for similar transformations. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 2-Hydroxy-3-aminopropanenitrile (Cyanohydrin Formation)

-

To a stirred solution of glycolaldehyde in a suitable solvent (e.g., water or ethanol), add a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a source of ammonia or an ammonium salt at a controlled temperature (typically 0-25 °C).

-

The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-aminopropanenitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-Amino-2-(1H-tetrazol-5-yl)acetonitrile (Tetrazole Formation)

-

Dissolve the 2-hydroxy-3-aminopropanenitrile in a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene.

-

Add sodium azide (NaN₃) and a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl), to the solution.

-

The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the nitrile is consumed (monitored by TLC or IR spectroscopy).

-

After cooling to room temperature, the reaction is carefully quenched with an acidic aqueous solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude 2-amino-2-(1H-tetrazol-5-yl)acetonitrile. This intermediate may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Nitrile Reduction)

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a dry ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

A solution of 2-amino-2-(1H-tetrazol-5-yl)acetonitrile in the same dry solvent is added dropwise to the reducing agent suspension at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete.

-

The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

Final purification can be achieved by recrystallization or column chromatography to yield the pure product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the expected key characterization data.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₃H₇N₅O[1] |

| Molecular Weight | 129.12 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the target compound.

| Technique | Expected Spectral Features |

| ¹H NMR | Signals corresponding to the ethanolic CH₂, the methine proton adjacent to the tetrazole and amino groups, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the structure. |

| ¹³C NMR | Resonances for the two carbon atoms of the ethanol backbone and the carbon atom of the tetrazole ring. |

| FTIR (cm⁻¹) | Broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹), C-H stretching bands (approx. 2850-3000 cm⁻¹), N-H bending (approx. 1600 cm⁻¹), C-N stretching, and characteristic absorptions for the tetrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (129.12). Fragmentation patterns can further confirm the structure. |

Table 2: Expected Spectroscopic Data for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not yet reported, the presence of the tetrazole ring as a carboxylic acid isostere suggests a wide range of potential pharmacological activities. Tetrazole-containing compounds have demonstrated efficacy as antihypertensives, antibacterials, and anticancer agents. Furthermore, amino alcohols are known pharmacophores in various drug classes.

The logical relationship for investigating the biological potential of this compound is outlined below.

Figure 2: Drug discovery workflow for this compound.

Initial biological evaluation should involve screening against a panel of relevant biological targets, such as enzymes and receptors, where carboxylic acid or amino alcohol functionalities are known to be important for binding and activity. Based on the screening results, further studies can be designed to elucidate the mechanism of action and to optimize the compound's structure for improved potency and selectivity.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles and offers a viable pathway to obtain this novel compound. The outlined characterization methods will be essential to confirm the structure and purity of the synthesized molecule. The unique combination of a tetrazole and an amino alcohol moiety makes this compound a promising candidate for further investigation in the field of drug discovery. Researchers are encouraged to explore the synthesis and biological activities of this and related compounds to unlock their therapeutic potential.

References

In-depth Technical Guide: 2-Amino-2-(1H-tetrazol-5-yl)ethanol (CAS: 1403765-05-8) - A Compound with Undisclosed Potential

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical information for the compound 2-Amino-2-(1H-tetrazol-5-yl)ethanol (CAS: 1403765-05-8). While this molecule is listed by several chemical suppliers and indexed in databases such as PubChem, there is a notable absence of published research detailing its synthesis, biological activity, or mechanism of action. This scarcity of data prevents the creation of a detailed technical guide with experimental protocols and quantitative analysis as originally requested.

The available information is limited to basic physicochemical properties, which are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇N₅O | PubChem[1] |

| Molecular Weight | 129.12 g/mol | PubChem[1] |

| CAS Number | 1403765-05-8 | ChemSrc[2] |

| IUPAC Name | 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | PubChem[1] |

The Broader Context: Tetrazole-Containing Compounds in Drug Discovery

Despite the lack of specific data on this compound, the tetrazole moiety is a well-established and highly significant scaffold in medicinal chemistry.[3][4] Tetrazole derivatives are recognized for their diverse pharmacological activities and are components of several marketed drugs.[5] They are often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[4][5]

Research into tetrazole-containing compounds has explored a wide range of therapeutic areas, including:

-

Antimicrobial Agents: Numerous studies have investigated the antibacterial and antifungal properties of tetrazole derivatives.[6][7][8] Some have shown potent activity against various Gram-positive and Gram-negative bacteria.[7]

-

Antihypertensive Agents: The tetrazole ring is a key feature in several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as Losartan.[4][9]

-

Enzyme Inhibitors: Tetrazole analogs have been designed and synthesized as inhibitors for various enzymes, including protein arginine deiminases (PADs) and caspase-1.[10][11][12]

-

Neurological Disorders: The structural and chemical features of tetrazoles make them promising candidates for the development of new treatments for neurological conditions.[13]

Hypothetical Synthesis and Potential Research Directions

Based on general synthetic methods for tetrazole derivatives and amino alcohols, a hypothetical synthesis of this compound could be envisioned. A potential synthetic workflow is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this specific compound according to available literature.

Caption: A potential, unverified synthetic route to this compound.

Given the biological activities of related compounds, future research on this compound could explore its potential in several areas. A logical workflow for such an investigation is proposed below.

Caption: A logical progression for investigating the therapeutic potential of the target compound.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the absence of specific research data, the broader family of tetrazole-containing compounds represents a rich and active area of drug discovery. The structural features of the target molecule suggest that it could possess interesting biological properties, warranting future investigation. The synthesis and evaluation of this and related novel tetrazole derivatives could lead to the discovery of new therapeutic agents. Researchers interested in this compound would need to undertake foundational research, including chemical synthesis, purification, characterization, and a broad panel of biological screening assays, to uncover its potential.

References

- 1. This compound | C3H7N5O | CID 84648041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1403765-05-8 | Chemsrc [chemsrc.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Diverse Biological Activities of Small Molecule Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere for the carboxylic acid group, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of small molecule tetrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across various therapeutic areas. This guide summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant biological pathways to facilitate a deeper understanding of this versatile chemical moiety.

Anticancer Activity

Tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanistic actions including the inhibition of key enzymes and disruption of cellular signaling pathways crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 4b | SK-OV-3 (Ovarian) | % Growth | 34.94 | [1][2] |

| 4b | SNB-75 (CNS) | % Growth | -20.59 | [1] |

| 3b | UO-31 (Renal) | % Growth | -29.69 | [1] |

| 3d | UO-31 (Renal) | % Growth | -28.61 | [1] |

| 4c | UO-31 (Renal) | % Growth | -17.68 | [1] |

| 4f | UO-31 (Renal) | % Growth | -23.46 | [1] |

| Compound 8 | MDA-MB-231 (Breast) | % Inhibition (10⁻⁵ M) | High | [3] |

| Compound 8 | ZR-75 (Breast) | % Inhibition (10⁻⁵ M) | High | [3] |

| Compound 10 | MCF-7 (Breast) | % Inhibition (10⁻⁵ M) | High | [3] |

| Compound 12 | MCF-7 (Breast) | % Inhibition (10⁻⁵ M) | High | [3] |

| Compound 14 | MCF-7 (Breast) | % Inhibition (10⁻⁵ M) | High | [3] |

| 9b | U87MG (Glioblastoma) | IC₅₀ (PKM2 Inhibition) | 0.307 µM | [4] |

| 5b | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | IC₅₀ | 1.0–4.0 µM | [5] |

| 5f | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | IC₅₀ | 1.0–4.0 µM | [5] |

| 5l | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | IC₅₀ | 1.0–4.0 µM | [5] |

| 5o | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | IC₅₀ | 1.0–4.0 µM | [5] |

Experimental Protocols: Anticancer Activity

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24-96 hours to allow for cell attachment and growth.[8]

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in a suitable solvent and add them to the wells. Include a solvent control. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

MTT Addition: After the incubation period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[8][10]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.[8][10]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[8][10]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Anticancer Mechanism: PKM2 Inhibition

Caption: Inhibition of Pyruvate Kinase M2 (PKM2) by a tetrazole derivative in glioblastoma.

Antibacterial Activity

Tetrazole-containing compounds have emerged as a promising class of antibacterial agents, with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| e1 | E. faecalis | 1.2 | [11] |

| b1 | E. faecalis | 1.3 | [11] |

| c1 | E. faecalis | 1.8 | [11] |

| d1 | E. faecalis | 2.1 | [11] |

| e1 | S. aureus | 18.7 | [11] |

| c1 | S. aureus | 21.6 | [11] |

| b1 | S. aureus | 25.2 | [11] |

| 1c | E. coli | 4 | [12] |

| 1-3 | Gram-positive & Gram-negative strains | 0.8 - 3.2 | [13] |

| 1-3 | S. aureus (clinical) | 0.8 | [13] |

| 1-3 | S. epidermidis (clinical) | 0.8 | [13] |

| 1c | E. coli | 15.06 µM | [14] |

| 5c | E. coli | 13.37 µM | [14] |

| 1c | S. aureus | 15.06 µM | [14] |

| 5c | S. aureus | 13.37 µM | [14] |

| 18 | S. aureus | 6.25 | [15] |

| t2 | S. aureus, E. coli | Equivalent to Amoxicillin | [16] |

Experimental Protocols: Antibacterial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[17][18]

-

Inoculum Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[17][19]

-

Compound Dilution: A serial two-fold dilution of the tetrazole derivative is prepared in a 96-well microtiter plate using the broth medium.[17]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.[18]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Visualization of Antibacterial Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by tetrazole derivatives.

Antifungal Activity

Certain tetrazole derivatives have demonstrated potent antifungal activity, particularly against clinically relevant species such as Candida albicans. Their mechanism of action often mirrors that of other azole antifungals, targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| e1 | C. albicans | > Fluconazole | [11] |

| b1 | C. albicans | > Fluconazole | [11] |

| d1 | C. albicans | 7.4 | [11] |

| e1 | C. glabrata | 0.98 | [11] |

| b1 | C. glabrata | 1.2 | [11] |

| c1 | C. glabrata | 7.8 | [11] |

| d1 | C. glabrata | 4.5 | [11] |

| e1 | C. parapsilosis | 15.6 | [11] |

| b1 | C. parapsilosis | 18.4 | [11] |

| 5c | C. albicans | 97-99% inhibition (at 0.0313-16 µg/mL) | [8] |

| 5d | C. albicans | 97-99% inhibition (at 0.0313-16 µg/mL) | [8] |

| 8, 11, 15, 24, 25 | C. auris (drug-resistant) | <0.0625 - 64 | [20] |

| t2 | Antifungal activity | Equivalent to Fluconazole | [16] |

| 3 | Antifungal activity | 64.5 | [21] |

| 7c | Antifungal activity | 64.5 | [21] |

Experimental Protocols: Antifungal Activity

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is also a standard for determining the MIC of antifungal agents.

-

Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

-

Compound Dilution and Inoculation: The procedure is similar to the antibacterial broth microdilution method, with serial dilutions of the tetrazole derivatives in a 96-well plate, followed by inoculation with the fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualization of Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of ergosterol biosynthesis in fungi by azole-like tetrazole derivatives.

Antiviral Activity

Tetrazole derivatives have been investigated for their antiviral properties, with notable activity against human immunodeficiency virus (HIV). The primary mechanism of action for many of these compounds is the inhibition of viral enzymes that are essential for replication.

Quantitative Data: Antiviral Activity

Specific EC₅₀ values for antiviral tetrazole derivatives were not detailed in the provided search results. However, several studies report potent activity. For instance, certain sulfanyltetrazole derivatives exhibit low nanomolar intrinsic activity against HIV-1 reverse transcriptase and submicromolar antiviral activity in HIV-infected cells.[7][22]

Experimental Protocols: Antiviral Activity

Anti-HIV Reverse Transcriptase Assay

This in vitro assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a key enzyme in the viral replication cycle.

-

Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), reverse transcriptase, and labeled deoxynucleotides (e.g., ³H-dTTP).

-

Compound Addition: The tetrazole derivative is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow for the synthesis of DNA by the reverse transcriptase.

-

Quantification: The amount of newly synthesized, radiolabeled DNA is quantified, typically by precipitation and scintillation counting.

-

Data Analysis: The percentage of inhibition of RT activity is calculated for each compound concentration, and the EC₅₀ value is determined.

Visualization of Antiviral Mechanism: HIV Reverse Transcriptase Inhibition

Caption: Inhibition of HIV reverse transcriptase by a non-nucleoside reverse transcriptase inhibitor (NNRTI) tetrazole derivative.

Anti-inflammatory Activity

A significant number of tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A primary mechanism of action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Activity Metric | Value | Reference |

| 3c | In vitro COX-2 Inhibition | IC₅₀ | 0.039-0.065 µM | [23] |

| 5c | In vitro COX-2 Inhibition | IC₅₀ | 0.039-0.065 µM | [23] |

| 3c | In vivo Anti-inflammatory | % Edema Inhibition | 29.209-42.643 | [23] |

| 5c | In vivo Anti-inflammatory | % Edema Inhibition | 28.694-40.114 | [23] |

| 3c | In vivo PGE₂ Inhibition | % Inhibition | 81.042 | [23] |

| 5c | In vivo PGE₂ Inhibition | % Inhibition | 82.724 | [23] |

| 5c | In vivo TNF-α Inhibition | % Inhibition | 55.349 | [23] |

| 5c | In vivo IL-6 Inhibition | % Inhibition | 61.561 | [23] |

| 45 | In vitro COX-2 Inhibition | IC₅₀ | 2.0 µM | [24] |

Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[10][25]

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The tetrazole derivative is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).[26]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][26]

-

Edema Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[26]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Visualization of Anti-inflammatory Mechanism: COX-2 and Pro-inflammatory Cytokine Inhibition

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 3. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 18. themedicon.com [themedicon.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Sulfanyltriazole/tetrazoles: a promising class of HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Carboxylic Acid Bioisostere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while crucial for target binding in many therapeutic agents, often presents challenges related to metabolic instability, poor oral bioavailability, and potential toxicity. The 5-substituted-1H-tetrazole ring has emerged as a highly effective bioisostere for the carboxylic acid group, offering a similar acidic profile with improved physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of 2-Amino-2-(1H-tetrazol-5-yl)ethanol, the tetrazole bioisostere of the β-hydroxy-α-amino acid, threonine. We will delve into its physicochemical characteristics, synthesis methodologies, and its potential applications in drug discovery, supported by experimental data and pathway visualizations.

Introduction: The Rationale for Carboxylic Acid Bioisosterism

The replacement of a carboxylic acid with a tetrazole ring is a widely adopted strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[1][2] Tetrazoles are metabolically stable and can offer a more favorable pharmacokinetic profile compared to their carboxylic acid counterparts.[1][3] This bioisosteric substitution can lead to improved lipophilicity, which may enhance membrane permeability and oral bioavailability.[1] The similar pKa values of 5-substituted tetrazoles and carboxylic acids ensure that the crucial acidic proton for target interaction is retained.[1]

Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazoles

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Reference(s) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | [1] |

| Geometry | Planar | Planar | [1] |

| Metabolic Stability | Susceptible to Phase I oxidation and glucuronidation | Generally more stable | [2] |

| Lipophilicity (of anion) | Lower | Higher (approx. 10-fold) | [1] |

Physicochemical Properties of this compound

This compound is the tetrazole analog of the endogenous amino acid threonine. Its chemical structure incorporates both the acidic tetrazole ring and a polar amino alcohol functionality.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H7N5O | PubChem |

| Molecular Weight | 129.12 g/mol | PubChem |

| XLogP3 | -2.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound and its Derivatives

The synthesis of α-amino tetrazoles, including the threonine analog, can be achieved through various synthetic routes. One of the most versatile methods is the Ugi four-component reaction (Ugi-4CR).

Experimental Protocol: Ugi-4CR for the Synthesis of α-Amino Tetrazole Analogs

This protocol is a general representation of the Ugi reaction for the synthesis of α-amino acid-isosteric α-amino tetrazoles.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Amine (1.0 eq)

-

Isocyanide (1.0 eq)

-

Trimethylsilyl azide (TMSN3) (1.0 eq)

-

Methanol (solvent)

Procedure:

-

To a solution of the aldehyde or ketone in methanol, add the amine and stir for 30 minutes at room temperature.

-

Add the isocyanide and trimethylsilyl azide to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-protected α-amino tetrazole.

-

Subsequent deprotection steps may be required depending on the protecting groups used on the amine and isocyanide components.

Bioisosteric Replacement and Biological Activity: A Case Study Approach

Potential Applications in Signaling Pathways

Given that this compound is an analog of threonine, its incorporation into peptides or small molecules could impact signaling pathways where threonine phosphorylation is a key regulatory event. For example, inhibitors of protein kinases, which often recognize specific amino acid residues, could be designed using this tetrazole analog to modulate kinase activity.

Conclusion

This compound represents a valuable building block in medicinal chemistry, offering a bioisosteric alternative to β-hydroxy-α-amino acids like threonine. Its inherent properties, including enhanced metabolic stability and comparable acidity to a carboxylic acid, make it an attractive moiety for the design of novel therapeutics with improved pharmacokinetic profiles. The versatility of synthetic methods, such as the Ugi reaction, allows for the facile incorporation of this and related tetrazole analogs into diverse molecular scaffolds. Further research into the specific biological activities of molecules containing this compound is warranted to fully exploit its potential in drug discovery.

References

- 1. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

In-Silico Modeling of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" and its potential interactions with biological targets. Drawing upon the known antibacterial activities of tetrazole derivatives, this document focuses on the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a primary putative target. MurB is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents. This guide outlines detailed protocols for molecular docking and molecular dynamics simulations to predict and analyze the binding interactions of the target compound with MurB. Furthermore, it provides a workflow for in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and details a standard experimental assay for the validation of in-silico findings. All quantitative data from cited studies are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to "this compound" and its Therapeutic Potential

"this compound" is a small organic molecule featuring a tetrazole ring, a functional group known for its bioisosteric similarity to carboxylic acids and its prevalence in a variety of medicinally active compounds. The tetrazole moiety is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties.[1][2] Given the structural features of "this compound," it is hypothesized to interact with specific biological macromolecules, potentially modulating their function and offering therapeutic benefits.

This guide will focus on the potential antibacterial activity of "this compound" by targeting the MurB enzyme. MurB catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid, an essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] Inhibition of MurB can disrupt cell wall synthesis, leading to bacterial cell death. Several studies have explored tetrazole derivatives as inhibitors of MurB, making it a rational starting point for the in-silico analysis of our compound of interest.[5][6]

Physicochemical Properties of "this compound"

A summary of the key physicochemical properties of "this compound," obtained from PubChem, is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic behavior and for parameterizing the molecule for in-silico simulations.

| Property | Value | Source |

| Molecular Formula | C3H7N5O | PubChem |

| Molecular Weight | 129.12 g/mol | PubChem |

| IUPAC Name | 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | PubChem |

| Canonical SMILES | C(C(C1=NNN=N1)N)O | PubChem |

| InChI Key | CYXTYQPPBQLAHY-UHFFFAOYSA-N | PubChem |

In-Silico Modeling Workflow

The following sections detail a step-by-step workflow for the in-silico modeling of the interaction between "this compound" and the MurB enzyme. This workflow is designed to be a practical guide for researchers performing similar computational studies.

Figure 1: Overall in-silico modeling workflow.

Ligand Preparation

Accurate 3D representation of the ligand is crucial for successful docking studies.

Protocol:

-

Obtain 2D Structure: Draw the 2D structure of "this compound" using a chemical drawing software such as MarvinSketch or ChemDraw.

-

Convert to 3D: Convert the 2D structure to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or Open Babel.

-

File Format Conversion: Save the optimized 3D structure in a PDBQT file format, which is required for AutoDock Vina. This can be achieved using AutoDockTools. This step also involves assigning Gasteiger charges.

Protein Preparation

The crystal structure of the target protein needs to be prepared to remove any unwanted molecules and to add necessary atoms.

Protocol:

-

Retrieve Protein Structure: Download the 3D crystal structure of MurB from a reputable source like the Protein Data Bank (PDB). For this guide, we will consider the MurB from Mycobacterium tuberculosis (PDB ID: 5JZX) and Escherichia coli (PDB ID: 1MBT).[3][7]

-

Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Assign Kollman charges to the protein atoms.

-

File Format Conversion: Convert the prepared protein structure into the PDBQT format using AutoDockTools.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

Figure 2: Molecular docking workflow.

Protocol (using AutoDock Vina):

-

Grid Box Definition: Define the grid box around the active site of MurB. The active site residues for M. tuberculosis MurB include Tyr155, Arg156, Ser237, Asn241, and His304.[4] The grid box should be large enough to encompass the entire binding pocket.

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Run Docking: Execute the docking simulation using the following command:

-

Analyze Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using PyMOL or Discovery Studio Visualizer.

Table 2: Binding Affinity of Tetrazole Derivatives against MurB

| Compound | Target Organism | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |

| 5-substituted tetrazol-2-yl acetamide (cpd 13) | E. coli & S. aureus | - | 34 | [6] |

| 5-substituted tetrazol-2-yl acetamide (cpd 26) | E. coli & S. aureus | - | 28 | [6] |

| 5-substituted tetrazol-2-yl acetamide (cpd 30) | E. coli & S. aureus | - | 25 | [6] |

| Coumarin-triazole hybrid | S. aureus | -8.416 to -8.983 | - | [5] |

Note: Binding affinity and IC50 values for "this compound" are not yet available and would be the output of the proposed in-silico and experimental work.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time.

Figure 3: Molecular dynamics simulation workflow.

Protocol (using GROMACS):

-

System Preparation:

-

Topology Generation: Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36). The ligand topology and parameters can be generated using a server like CGenFF.

-

Combine Topologies: Merge the protein and ligand topologies.

-

Create Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the complex.

-

Solvation: Solvate the system with a water model (e.g., TIP3P).

-

Add Ions: Add ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

NVT Equilibration: Perform a short simulation at constant Number of particles, Volume, and Temperature to stabilize the temperature of the system.

-

NPT Equilibration: Perform a simulation at constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.

-

Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to visualize the stability of the interactions over time.

In-Silico ADMET Prediction

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid late-stage failures.

Protocol:

-

Select Tools: Utilize online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.

-

Input: Provide the SMILES string of "this compound" as input.

-

Analyze Parameters: Analyze the predicted parameters, which typically include:

-

Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Table 3: Predicted ADMET Properties of Representative Tetrazole Derivatives

| Property | Predicted Value Range | Significance |

| Lipophilicity (LogP) | -2 to 4 | Affects absorption and distribution |

| Water Solubility (LogS) | -5 to 2 mol/L | Crucial for bioavailability |

| CYP Inhibition | Varies | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic (desired) | Indicator of carcinogenic potential |

Note: The values in this table are general ranges for drug-like molecules and specific predictions for "this compound" need to be generated using ADMET prediction tools.

Experimental Validation

In-silico predictions must be validated through experimental assays. For the proposed interaction with MurB, an enzyme inhibition assay would be the primary validation method.

Protocol: MurB Enzyme Inhibition Assay

-

Protein Expression and Purification: Express and purify the recombinant MurB enzyme from the target bacterium (e.g., M. tuberculosis or E. coli).

-

Assay Principle: The activity of MurB can be monitored by measuring the decrease in NADPH concentration, which absorbs light at 340 nm.

-

Assay Components:

-

Purified MurB enzyme

-

Substrate: UDP-N-acetylenolpyruvylglucosamine

-

Cofactor: NADPH

-

"this compound" at various concentrations

-

Assay buffer

-

-

Procedure:

-

Incubate the enzyme with the test compound for a specific period.

-

Initiate the reaction by adding the substrate and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Conclusion

This technical guide provides a comprehensive roadmap for the in-silico investigation of "this compound," with a focus on its potential as a MurB inhibitor. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, coupled with a clear outline for experimental validation, offer a robust framework for researchers in the field of drug discovery. The provided Graphviz diagrams and structured tables are intended to facilitate a clear understanding of the workflows and data. The application of these computational methods can significantly accelerate the identification and optimization of novel therapeutic agents. Further experimental validation is essential to confirm the in-silico findings and to fully elucidate the therapeutic potential of "this compound."

References

- 1. mdpi.com [mdpi.com]

- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of hotspot regions of MurB oxidoreductase enzyme using homology modeling, molecular dynamics and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass Spec) of "2-Amino-2-(1H-tetrazol-5-yl)ethanol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the known properties of its constituent functional groups—a primary amine, a primary alcohol, and a tetrazole ring. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to guide researchers in the characterization of this and structurally similar compounds. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of new chemical entities in drug discovery and development.

Introduction

This compound is a small organic molecule with a molecular formula of C₃H₇N₅O and a molecular weight of approximately 129.12 g/mol . Its structure, featuring a chiral center and multiple hydrogen bond donors and acceptors, suggests its potential as a scaffold in medicinal chemistry. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, often imparting improved metabolic stability and pharmacokinetic properties. Accurate structural elucidation and confirmation are paramount for any further development, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes and methodologies for NMR, IR, and MS analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound. These values are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -OH |

| ~ 3.8 - 4.2 | Multiplet | 1H | -CH(N)- |

| ~ 3.5 - 3.8 | Multiplet | 2H | -CH₂OH |

| ~ 2.0 - 3.0 | Broad Singlet | 2H | -NH₂ |

| ~ 14.0 - 16.0 | Broad Singlet | 1H | Tetrazole N-H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 165 | Tetrazole C5 |

| ~ 60 - 70 | -CH₂OH |

| ~ 50 - 60 | -CH(N)- |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Strong, Broad | O-H, N-H | Stretching |

| 3100 - 3000 | Medium | Tetrazole N-H | Stretching |

| 2960 - 2850 | Medium | C-H | Stretching |

| 1650 - 1580 | Medium | N-H | Bending (Scissoring) |

| 1500 - 1400 | Medium-Strong | Tetrazole Ring | Stretching |

| 1250 - 1020 | Medium | C-N, C-O | Stretching |

| 910 - 665 | Medium, Broad | N-H | Wagging |

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 130.07 | [M+H]⁺ (Protonated Molecule) |

| 113.07 | [M+H - NH₃]⁺ |

| 99.06 | [M+H - CH₂OH]⁺ |

| 87.05 | [M+H - HN₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound, which is expected to be a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical due to the polar nature of the compound; DMSO-d₆ is often a good starting point as it can dissolve a wide range of polar compounds and its residual peak does not obscure many signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If using a solvent with an exchangeable proton signal (like D₂O), a presaturation sequence may be used to suppress the solvent peak.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with the characteristic vibrational frequencies of the expected functional groups (O-H, N-H, C-H, C-N, C-O, and the tetrazole ring system).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Ensure the sample is fully dissolved.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for stable spray.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Tandem MS (MS/MS) for Fragmentation Analysis:

-

In the mass spectrometer, isolate the protonated molecular ion ([M+H]⁺).

-

Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions.

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum. The tetrazole ring may undergo characteristic losses of N₂ or HN₃. Other likely fragmentations include the loss of ammonia (NH₃) and the hydroxymethyl group (-CH₂OH).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

Potential Therapeutic Targets for Aminotetrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminotetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in diverse biological interactions. This guide provides a comprehensive overview of key therapeutic targets for aminotetrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area. Aminotetrazole derivatives have shown significant potential across several therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.

Epigenetic Modulation: Targeting Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] Aminotetrazole derivatives have emerged as potent inhibitors of LSD1.[3]

Quantitative Data: LSD1 Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Aminotetrazole Derivative 1 | Human LSD1/CoREST | Fluorometric | 1.1 | [3] |

| Aminotetrazole Derivative 6 | Human LSD1/CoREST | Fluorometric | 2.2 | [3] |

| Aminotetrazole Derivative 1 | Spermine Oxidase (SMOX) | - | 0.04 | [3] |

Signaling Pathway: LSD1-Mediated Histone Demethylation

LSD1 primarily demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context. The following diagram illustrates the canonical pathway of LSD1-mediated gene silencing.

References

- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminotriazole and Aminotetrazole Inhibitors of LSD1 as Epigenetic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

The Strategic Integration of 2-Amino-2-(1H-tetrazol-5-yl)ethanol in Diversity-Oriented Library Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of the bifunctional building block, 2-Amino-2-(1H-tetrazol-5-yl)ethanol, in the construction of diverse chemical libraries for drug discovery. The unique structural features of this compound, combining a chiral amino alcohol with a metabolically stable tetrazole ring, offer a compelling scaffold for the generation of novel molecular entities with potential therapeutic applications.

Introduction to the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This isosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can favorably impact oral bioavailability and target engagement.[2] The incorporation of the tetrazole moiety into small molecule libraries is, therefore, a valuable strategy in modern drug discovery.

The Core Building Block: this compound

This compound presents a versatile scaffold for library synthesis due to its two distinct points of diversification: the primary amine and the primary alcohol. This allows for the attachment of a wide variety of chemical moieties using a broad range of synthetic transformations, leading to the rapid generation of a large number of structurally diverse compounds.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₇N₅O |

| Molecular Weight | 129.12 g/mol |

| XLogP3 | -2.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Synthesis of the Core Building Block

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound from N-Boc-L-Serine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-L-Serinamide

To a solution of N-Boc-L-serine (1 equivalent) in anhydrous methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in methanol and saturated with ammonia gas at 0°C. The sealed reaction vessel is stirred at room temperature for 24 hours. The solvent is evaporated, and the crude product is purified by column chromatography.

Step 2: Synthesis of N-Boc-2-amino-3-hydroxypropanenitrile

N-Boc-L-serinamide (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane or THF). A dehydrating agent such as phosphorus pentoxide or the Burgess reagent (1.5 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude nitrile.

Step 3: Synthesis of N-Boc-2-amino-2-(1H-tetrazol-5-yl)ethanol [4]

The crude N-Boc-2-amino-3-hydroxypropanenitrile (1 equivalent) is dissolved in a 1:1 mixture of water and 2-propanol. Sodium azide (1.5 equivalents) and zinc bromide (0.2 equivalents) are added, and the mixture is refluxed for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the pH is adjusted to ~3 with dilute HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 4: Deprotection to yield this compound

N-Boc-2-amino-2-(1H-tetrazol-5-yl)ethanol (1 equivalent) is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) or a solution of HCl in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the desired product as a salt.

Library Synthesis Utilizing the Core Building Block

The bifunctional nature of this compound makes it an ideal starting point for the construction of diverse chemical libraries. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly well-suited for this purpose, as they allow for the rapid and efficient generation of complex molecules in a single step.[1][2][5]

Representative Library Synthesis Workflow (Ugi-type Reaction)

Caption: General workflow for a Ugi-type multicomponent reaction to generate a diverse library.

Experimental Protocol: Parallel Synthesis of a Tetrazole Library

This protocol describes a representative Ugi-type reaction for the parallel synthesis of a small library. The reaction can be performed in a 96-well plate format.

Materials:

-

Stock solution of this compound in methanol (e.g., 0.5 M).

-

A collection of diverse aldehydes, isocyanides, and carboxylic acids as stock solutions in methanol.

-

96-well reaction block.

Procedure:

-

To each well of the 96-well reaction block, add the stock solution of this compound (1 equivalent).

-

Add the stock solutions of the desired aldehyde (1 equivalent), isocyanide (1 equivalent), and carboxylic acid (1 equivalent) to the respective wells.

-

Seal the reaction block and shake at room temperature for 48-72 hours.

-

After the reaction is complete, the solvent is evaporated under a stream of nitrogen.

-

The resulting library of crude products can be dissolved in DMSO for high-throughput screening or purified by techniques such as preparative HPLC.

Expected Diversity and Quantitative Data

The yields for Ugi-type reactions with tetrazole-containing components can vary depending on the specific substrates used. Based on analogous reactions reported in the literature, yields can range from moderate to good.[1]

| Reactant Class | Example Diversity | Expected Yield Range |

| Aldehydes | Aliphatic, Aromatic, Heterocyclic | 30-80% |

| Isocyanides | Alkyl, Aryl, Functionalized | 30-80% |

| Carboxylic Acids | Aliphatic, Aromatic, Amino Acids | 30-80% |

Application in Drug Discovery: Probing Signaling Pathways

Libraries of small molecules derived from the this compound scaffold can be utilized in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets and signaling pathways. The tetrazole moiety, as a carboxylic acid isostere, may direct these compounds towards targets that recognize carboxylate-containing ligands, such as certain enzymes and receptors.

Conceptual Workflow for Target Identification

Caption: Conceptual workflow for utilizing a chemical library to identify and validate modulators of a signaling pathway.

The screening of such libraries against panels of cell lines or specific protein targets can lead to the identification of "hit" compounds. Subsequent medicinal chemistry efforts can then focus on optimizing these hits to develop potent and selective lead compounds for further preclinical and clinical development.

Conclusion

This compound is a promising and versatile building block for the construction of diverse and novel chemical libraries. Its straightforward, albeit not directly published, synthetic accessibility and its suitability for multicomponent reactions make it a valuable tool for academic and industrial researchers in the field of drug discovery. The strategic incorporation of this scaffold into library synthesis endeavors is anticipated to yield a rich collection of molecules with the potential to modulate a wide range of biological processes and ultimately lead to the development of new therapeutic agents.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tetrazole analogs of gamma- and delta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging 2-Amino-2-(1H-tetrazol-5-yl)ethanol in Multicomponent Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, efficient step. The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2][3][4][5] The bifunctional nature of 2-Amino-2-(1H-tetrazol-5-yl)ethanol , featuring both a primary amine and a hydroxyl group attached to a tetrazole-substituted chiral center, makes it a highly attractive and versatile building block for diversity-oriented synthesis using MCRs.

This document provides detailed application notes and protocols for the prospective use of "this compound" in Ugi-type multicomponent reactions, a strategy with significant potential for the rapid generation of novel compound libraries for high-throughput screening. While direct experimental data for this specific substrate in MCRs is not extensively available in the reviewed literature, the protocols and expected outcomes presented herein are based on established methodologies for structurally related α-aminomethyl tetrazoles and other functionalized tetrazole derivatives.[6][7]

Application in Ugi-Type Multicomponent Reactions

The primary amino group of this compound can readily participate as the amine component in the Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. By employing this compound, novel peptidomimetic structures bearing a tetrazole and a hydroxyl group can be synthesized, offering multiple points for further diversification and interaction with biological targets.

A particularly relevant variation is the Ugi-azide reaction, where the carboxylic acid is replaced by an azide source (e.g., trimethylsilyl azide, TMSN₃), leading to the formation of 1,5-disubstituted tetrazoles.[8][9] Given that our starting material already contains a tetrazole, its use in a standard Ugi reaction is more direct.

The general reaction scheme is as follows:

Caption: General scheme of the Ugi four-component reaction utilizing this compound.

Experimental Protocols

The following protocols are illustrative and based on general procedures for Ugi reactions with similar substrates.[1][6][10] Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific combinations of reactants.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of a small library of α-acylamino amide derivatives using this compound.

Materials:

-

This compound

-

A selection of aldehydes (e.g., benzaldehyde, isobutyraldehyde, 4-chlorobenzaldehyde)

-

A selection of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

-

A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

-

Methanol (MeOH), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.).

-

Dissolve the aldehyde in anhydrous methanol (2 mL).

-

Add this compound (1.0 mmol, 1.0 eq.) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.

-

Finally, add the isocyanide (1.0 mmol, 1.0 eq.) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired Ugi product.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for the Ugi four-component reaction.

Data Presentation

The following table presents hypothetical data for a series of Ugi reactions with this compound, based on typical yields observed for similar substrates.[1][6] Actual yields will vary depending on the specific reactants and optimized conditions.

| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 24 | 65 |

| 2 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 24 | 72 |

| 3 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 36 | 60 |

| 4 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 48 | 58 |

| 5 | Benzaldehyde | Acetic Acid | Benzyl isocyanide | 36 | 68 |

Signaling Pathways and Logical Relationships

The mechanism of the Ugi reaction is a well-established cascade of events. The following diagram illustrates the logical progression from reactants to the final product.

Caption: Simplified mechanistic pathway of the Ugi reaction.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, complex, and diverse molecular scaffolds through multicomponent reactions. The protocols and data presented provide a solid foundation for researchers to begin exploring the utility of this compound in Ugi-type reactions. The ability to rapidly generate libraries of tetrazole-containing peptidomimetics offers a significant advantage in the early stages of drug discovery, facilitating the identification of new lead compounds with potentially enhanced pharmacological profiles. Further investigation into the scope and limitations of this substrate in various MCRs is highly encouraged.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]

Application Notes and Protocols: 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The unique combination of a primary amine, a primary alcohol, and a tetrazole ring within a compact structure makes this compound a highly valuable starting material for generating novel molecules with potential applications in medicinal chemistry and materials science.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for the characterization of resulting products.

| Property | Value | Source |